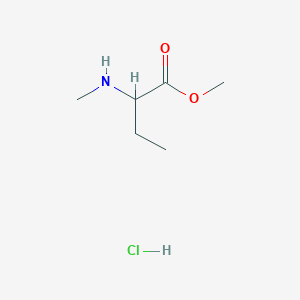

Methyl 2-(methylamino)butanoate hydrochloride

Description

Methyl 2-(methylamino)butanoate hydrochloride (CAS: 1390654-01-9) is a hydrochloride salt of a methyl-substituted amino acid ester. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . The compound features a methylamino group (-NHCH₃) at the second carbon of the butanoate backbone and a methyl ester group (-COOCH₃). It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing chiral molecules or peptidomimetics. The hydrochloride form enhances stability and solubility in polar solvents, making it suitable for reaction conditions requiring aqueous compatibility .

Properties

IUPAC Name |

methyl 2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-5(7-2)6(8)9-3;/h5,7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJIUMAOMSETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-01-9 | |

| Record name | Butanoic acid, 2-(methylamino)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(methylamino)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₆H₁₄ClN₁O₂

Molecular Weight: 171.64 g/mol

CAS Number: 448948-17-2

The compound features both an ester and an amine functional group, which are crucial for its reactivity and biological interactions. The presence of these functional groups allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Scientific Research Applications

-

Organic Synthesis:

- Methyl 2-(methylamino)butanoate hydrochloride serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, making it valuable for chemists looking to create novel compounds.

-

Medicinal Chemistry:

- The compound is being researched as a precursor for pharmaceuticals. Its ability to modify biological pathways positions it as a candidate for drug development targeting metabolic disorders and other health conditions.

-

Biochemical Studies:

- In biochemical research, this compound is utilized to study enzyme kinetics and metabolic pathways. Its interactions with enzymes provide insights into biochemical mechanisms and potential therapeutic targets.

-

Industrial Applications:

- This compound is used in the production of specialty chemicals, showcasing its versatility in both research and industrial applications.

Case Studies and Research Findings

-

NNMT Inhibition Study:

A study focused on the inhibitory effects of this compound derivatives on NNMT demonstrated significant reductions in cell proliferation rates in human oral cancer cell lines at concentrations ranging from 10 μM to 100 μM over 72 hours. This suggests potential therapeutic applications in oncology where NNMT is overexpressed. -

Metabolic Pathway Analysis:

Research has explored the compound's role in amino acid metabolism. Its structural features allow it to participate in various enzymatic reactions, providing new insights into amino acid utilization within cells. -

Synthesis of Active Pharmaceutical Ingredients (APIs):

The compound has been utilized as an intermediate in the synthesis of other pharmaceutical compounds, demonstrating its utility in developing new drugs targeting various diseases.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)butanoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂ (same as target compound).

- Key Differences: The methylamino group is positioned at the fourth carbon instead of the second.

- Applications: Used in peptide modifications where distal amino groups are required for conjugation .

Methyl 2-(ethylamino)butanoate Hydrochloride

- Molecular Formula: C₇H₁₅ClNO₂.

- Key Differences: The amino group is substituted with an ethyl group (-NHC₂H₅), increasing lipophilicity (logP ~1.2 vs. ~0.8 for the methyl derivative).

- Applications : Favored in lipid-soluble drug formulations due to enhanced membrane permeability .

Methyl 2-amino-3-methylbutanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂.

- Key Differences : A methyl branch at the third carbon introduces steric hindrance, slowing enzymatic degradation. This compound is a valine derivative, making it relevant in peptide synthesis .

(R)- and (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂.

- Key Differences : Chiral centers at the second carbon (R or S configuration) enable enantioselective synthesis. The (R)-isomer (CAS: 118725-00-1) is used in asymmetric catalysis .

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂.

- Key Differences : 3,3-Dimethyl substitution creates significant steric bulk, reducing reaction rates in crowded environments. The (S)-configuration is critical for binding to chiral receptors .

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₃ClNO₂.

- Key Differences : Incorporates a cyclobutane ring , introducing ring strain (≈26 kcal/mol) that enhances reactivity in ring-opening reactions. Used in spirocyclic drug candidates .

Comparative Data Table

Pharmacological and Industrial Relevance

- Pharmaceuticals: These compounds serve as precursors for β-amino acid derivatives, which resist proteolytic degradation and enhance drug half-life .

- Agrochemicals: Ethylamino derivatives () are explored for pesticidal activity due to their membrane permeability .

Biological Activity

Methyl 2-(methylamino)butanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is an ester that features a methylamino group, which contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

- Chemical Formula : C₆H₁₄ClN

- Molecular Weight : 145.64 g/mol

- CAS Number : 1390654-01-9

The presence of both ester and amine functionalities allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it a valuable building block in organic synthesis and pharmaceutical development .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Interactions : The compound may act as a substrate for enzymes involved in metabolic pathways, influencing processes such as amino acid metabolism and neurotransmitter synthesis .

- Receptor Binding : Preliminary studies suggest potential interactions with neurotransmitter receptors, although detailed pharmacological profiles are still under investigation .

- Metabolic Transformations : The compound undergoes hydrolysis to form biologically active metabolites, which may exhibit distinct pharmacological effects .

Case Studies

-

Enzyme-Substrate Interaction Studies :

- Research has demonstrated that this compound can act as a substrate for specific enzymes, leading to insights into its role in metabolic pathways .

- For example, the compound was evaluated for its effect on enzyme activity in cell-based assays, revealing potential applications in drug development targeting metabolic disorders.

- Pharmacological Evaluations :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(aminomethyl)butanoate hydrochloride | Amine and ester functionalities | Distinct reactivity profile due to amine group |

| Benzyl 3-methyl-2-(methylamino)butanoate hydrochloride | Benzyl group; similar amine structure | Potential interactions with neurotransmitter receptors |

| Ethyl 2-(aminomethyl)butanoate hydrochloride | Ethyl instead of methyl | Different solubility and stability characteristics |

This comparison highlights how the structural features of this compound contribute to its specific biological activities and potential applications in research and medicine.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amino group and ester moiety:

-

Amino group oxidation : Converts the methylamino group to a nitroso or nitro group using oxidizing agents like potassium permanganate (KMnO₄) in acidic media.

-

Ester oxidation : The ester linkage (C=O) is oxidized to a carboxylic acid under strong oxidizing conditions (e.g., H₂O₂ with catalytic H₂SO₄).

Reaction Table: Oxidation Pathways

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | H+ (acidic) | Nitroso/nitro derivatives |

| H₂O₂/H₂SO₄ | Heat, acidic | 2-(Methylamino)butanoic acid |

Reduction Reactions

Reduction targets the ester group and amino substituent:

-

Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (2-(methylamino)butanol).

-

Amino group reduction : Sodium borohydride (NaBH₄) selectively reduces nitro derivatives to amines.

Reaction Table: Reduction Pathways

| Reagent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | 2-(Methylamino)butanol |

| NaBH₄ | Methanol, 25°C | Primary amine derivatives |

Substitution Reactions

The methylamino group acts as a nucleophile:

-

Nucleophilic substitution : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts under basic conditions (e.g., K₂CO₃).

Reaction Table: Substitution Pathways

| Reagent | Conditions | Major Product |

|---|---|---|

| CH₃I | DMF, 80°C | Quaternary ammonium salts |

Mechanism of Action

The compound’s reactivity stems from its dual functional groups:

-

Ester hydrolysis : Hydrolyzes to 2-(methylamino)butanoic acid under acidic/basic conditions, releasing methanol.

-

Amino group acidity : The methylamino group (pKa ≈ 8.5) facilitates proton transfer in nucleophilic reactions .

Stability and Handling

Preparation Methods

General Synthetic Strategies

The preparation of methyl 2-(methylamino)butanoate hydrochloride generally involves:

- Reductive amination of methyl 2-aminobutanoate or related precursors

- Esterification of 2-(methylamino)butanoic acid derivatives

- Use of methylamine for amination and hydrochloride salt formation

These methods aim for high purity, yield, and enantioselectivity when applicable.

Reductive Amination Route

One common approach is the reductive amination of methyl 2-aminobutanoate with formaldehyde or other methylating agents, followed by salt formation with hydrochloric acid.

-

- The amine precursor is reacted with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium borohydride.

- The reaction is typically performed in methanol or ethanol under controlled temperature (0–10 °C) to optimize selectivity.

- The hydrochloride salt is obtained by treatment with hydrochloric acid, often followed by recrystallization from solvents like isopropanol or ethyl acetate to improve purity.

Esterification and Amination Sequence

Another method involves the esterification of 2-(methylamino)butanoic acid or its derivatives, followed by conversion to the hydrochloride salt:

-

- The acid is esterified using methanol under acidic catalysis or by reaction with methylating agents like methyl iodide in the presence of a base.

- The methylamino group is introduced via methylamine treatment, often in alcoholic solvents to facilitate solubility and reaction kinetics.

- The hydrochloride salt is formed by direct acidification with HCl gas or aqueous HCl solutions.

Catalytic Hydrogenation and Desulfurization Approaches

Though more common in related amino acid derivatives, catalytic hydrogenation using Pd/C or Raney Nickel has been explored for related compounds, potentially adaptable for methyl 2-(methylamino)butanoate synthesis:

Process Optimization and Purification

Summary Table of Preparation Methods

Q & A

Q. How to address discrepancies in literature regarding biological activity mechanisms?

- Approach : Cross-reference patents (e.g., EP 4374877A2 ) with journal studies. Conduct target engagement assays (SPR, ITC) to confirm binding to proposed receptors (e.g., NMDA). Discrepancies may stem from off-target effects or metabolite interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.